3-(2-Methoxy-3-nitrophenyl)pyrrolidine
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Overview
Description
3-(2-Methoxy-3-nitrophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a 2-methoxy-3-nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methoxy and nitro functional groups on the phenyl ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-3-nitrophenyl)pyrrolidine typically involves the following steps:
Nitration of 2-Methoxyphenyl: The starting material, 2-methoxyphenyl, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Formation of Pyrrolidine Ring: The nitrated product is then subjected to a cyclization reaction with an appropriate amine to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-3-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Hydroxy-3-nitrophenyl)pyrrolidine
Reduction: 3-(2-Methoxy-3-aminophenyl)pyrrolidine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxy-3-nitrophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions due to its functional groups.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-3-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the methoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)pyrrolidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-(2-Nitrophenyl)pyrrolidine:
3-(2-Hydroxy-3-nitrophenyl)pyrrolidine: The hydroxyl group can form hydrogen bonds, influencing its interactions and stability.
Uniqueness
3-(2-Methoxy-3-nitrophenyl)pyrrolidine is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
648901-41-1 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(2-methoxy-3-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O3/c1-16-11-9(8-5-6-12-7-8)3-2-4-10(11)13(14)15/h2-4,8,12H,5-7H2,1H3 |
InChI Key |
XCWSBWTZJCELLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C2CCNC2 |
Origin of Product |
United States |
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